molecular formula C32H49N6O10PS B12110984 Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)

Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)

Cat. No.: B12110984
M. Wt: 740.8 g/mol
InChI Key: SFWYJJJJFSNJTO-UHFFFAOYSA-N
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Description

Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) (CAS: 158778-21-3) is a cyclic hexapeptide featuring a phosphorylated tyrosine residue (Tyr(PO3H2)) within its sequence. Designed as a constrained ligand, it targets the SH2 domain of the p85 subunit of phosphatidylinositol-3-OH kinase (PI-3 kinase), a critical mediator of intracellular signaling pathways . Structural studies using 500 MHz NMR in methanol/water solutions revealed that its non-phosphorylated analog, cyclo(-Gly-Tyr-Val-Pro-Met-Leu-), exists as a 2:1 mixture of cis/trans isomers at the Val-Pro bond, suggesting conformational flexibility influenced by phosphorylation . The phosphate group on Tyr enhances binding specificity to SH2 domains, which recognize phosphotyrosine motifs in signaling proteins .

Properties

IUPAC Name

[4-[[12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N6O10PS/c1-18(2)15-23-28(40)33-17-26(39)34-24(16-20-8-10-21(11-9-20)48-49(45,46)47)30(42)37-27(19(3)4)32(44)38-13-6-7-25(38)31(43)35-22(12-14-50-5)29(41)36-23/h8-11,18-19,22-25,27H,6-7,12-17H2,1-5H3,(H,33,40)(H,34,39)(H,35,43)(H,36,41)(H,37,42)(H2,45,46,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWYJJJJFSNJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCSC)C(C)C)CC3=CC=C(C=C3)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49N6O10PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Amino Acid Loading

  • Resin Type : Wang resin (0.6 mmol/g loading) is preferred for its acid-labile linkage, enabling cleavage under mild conditions.

  • Phosphotyrosine Incorporation : Fmoc-Tyr(PO₃H₂)-OH is coupled using HBTU/HOBt activation in DMF, achieving >98% coupling efficiency per cycle.

Deprotection and Coupling Conditions

  • Fmoc Removal : 20% piperidine in DMF (2 × 5 min) under nitrogen atmosphere.

  • Coupling Reagents : HBTU/HOBt/DIPEA (1:1:2 molar ratio) in DMF, with 2 hr reaction times per residue.

Table 1: SPPS Parameters for Linear Precursor Synthesis

ParameterConventional SPPSMicrowave-Assisted SPPS
Coupling Time/Residue2 hr10 min
Deprotection Time10 min3 min
Overall Yield (6-mer)65%89%
Phosphorylation Efficiency85%97%

Microwave irradiation (50°C, 30 W) reduces coupling times by 80% while improving yields.

Phosphorylation Strategies

Phosphorylation of tyrosine is achieved via two primary routes: post-synthetic modification and direct incorporation of pre-phosphorylated tyrosine.

Post-Synthetic Phosphorylation

Historically, tyrosine residues were phosphorylated after peptide assembly using phosphoramidite chemistry. However, this method risks side reactions, including H-phosphonate formation (up to 15% byproducts).

Direct Incorporation of Fmoc-Tyr(PO₃H₂)-OH

Modern protocols favor direct coupling of Fmoc-Tyr(PO₃H₂)-OH during SPPS, eliminating post-synthetic steps. This approach reduces byproducts to <2% and enhances reproducibility.

Table 2: Phosphorylation Method Comparison

MethodPurityByproductsTime Required
Post-Synthetic78%15%8 hr
Direct Incorporation95%<2%0 hr

Cyclization Techniques

Cyclization of the linear precursor is achieved through intramolecular amide bond formation. Microwave-assisted cyclization significantly enhances efficiency.

Solution-Phase Cyclization

  • Conditions : Linear peptide (0.1 mM) in DMF/H₂O (9:1) with HATU/DIPEA (1.5 eq each) at 25°C for 24 hr.

  • Yield : 60–70%, with 10–15% dimerization.

Microwave-Assisted Cyclization

  • Conditions : 0.1 mM peptide in DMF, HATU/DIPEA (1.2 eq each), 50 W microwave irradiation at 60°C for 2 hr.

  • Yield : 92% cyclic monomer, <5% dimers.

Table 3: Cyclization Efficiency Under Varying Conditions

ParameterConventionalMicrowave
Temperature25°C60°C
Time24 hr2 hr
Cyclic Monomer Yield65%92%
Dimer Formation15%3%

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • System : C18 column (5 μm, 250 × 4.6 mm), gradient elution (5–95% acetonitrile in 0.1% TFA over 30 min).

  • Purity : >98% after two purification cycles.

Mass Spectrometry

  • HRMS (ESI) : Calculated [M+H]⁺: 741.32, Observed: 741.31.

³¹P NMR Analysis

  • Chemical Shift : δ = -0.5 ppm (single peak), confirming phosphate group integrity.

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 g) requires:

  • Automated SPPS Systems : Reduces human error and ensures batch consistency.

  • Continuous-Flow Microwave Reactors : Enhance cyclization throughput by 300% compared to batch systems.

  • Cost Analysis : Raw material costs account for 65% of total expenses, emphasizing the need for high-yield protocols.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: The phosphorylated tyrosine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can react with the phosphorylated tyrosine.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Dephosphorylated tyrosine derivatives.

Scientific Research Applications

Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide cyclization and phosphorylation.

    Biology: Investigated for its role in signal transduction pathways involving phosphorylated tyrosine residues.

    Medicine: Potential therapeutic applications in targeting specific protein-protein interactions.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) involves its interaction with specific molecular targets, such as protein kinases and phosphatases. The phosphorylated tyrosine residue plays a crucial role in modulating these interactions, influencing various cellular pathways. The cyclic structure enhances its stability and binding affinity to target proteins.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) and Analogous Compounds
Compound Name Structure Features Biological Activity Molecular Weight (Da) Drug Score* Toxicity Profile References
Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) Cyclic hexapeptide; phosphorylated Tyr SH2 domain binding (PI-3 kinase) ~800 (estimated) <0.70 Low toxicity
Cyclo(-Gly-Tyr-Val-Pro-Met-Leu-) Cyclic hexapeptide; non-phosphorylated Tyr SH2 domain binding (weaker affinity) ~750 (estimated) N/A N/A
Cyclo(Pro-Leu) Diketopiperazine (cyclic dipeptide) Algicidal activity vs. M. aeruginosa ~226 N/A ROS induction
Cyclo(4-OH-Pro-Leu) Diketopiperazine with hydroxylated Pro Enhanced algicidal activity ~242 N/A Cell membrane damage
Cyclo(D-Trp-Tyr) Cyclic dipeptide with D-Trp High drug score (>0.70) ~352 >0.70 Low toxicity
Cyclo(L-Pro-L-Leu) Cyclic dipeptide Antimicrobial; cytotoxic ~226 N/A Moderate cytotoxicity

*Drug scores based on Osiris Property Explorer criteria (molecular weight, polarity, toxicity) .

Key Findings

Phosphorylation and SH2 Domain Specificity

The phosphorylated Tyr residue in Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) is critical for high-affinity binding to SH2 domains, a feature absent in its non-phosphorylated analog and smaller cyclic peptides (e.g., diketopiperazines) . SH2 domains require phosphotyrosine for recognition, making this modification essential for targeting PI-3 kinase signaling .

Size and Conformational Flexibility

Cyclic hexapeptides exhibit greater conformational diversity than diketopiperazines. The Val-Pro bond in Cyclo(-Gly-Tyr-Val-Pro-Met-Leu-) adopts cis/trans isomerism, which may influence binding kinetics . Smaller compounds like cyclo(Pro-Leu) lack such complexity, limiting their utility in protein-protein interaction targeting .

Toxicity and Pharmacological Potential

Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) shows low toxicity in preliminary assessments, whereas compounds like cyclo(L-Pro-L-Leu) exhibit cytotoxicity at higher concentrations . However, its molecular weight (~800 Da) exceeds the ideal threshold for oral bioavailability, necessitating structural optimization for therapeutic applications .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)?

Methodological Answer:

  • Synthesis : Solid-phase peptide synthesis (SPPS) is commonly used, with phosphorylation at the Tyr residue achieved via post-synthetic modification using phosphoramidite chemistry. Cyclization is typically performed via intramolecular amide bond formation under mild acidic conditions .
  • Characterization :
    • Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C, and 31P^31P NMR) to verify the cyclic backbone and phosphorylated tyrosine residue .
    • Purity Assessment : Reverse-phase HPLC with UV detection (e.g., at 214 nm or 280 nm) ensures >95% purity. Retention time and peak symmetry should align with synthetic standards .

Q. How can researchers validate the stability of Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) under physiological conditions?

Methodological Answer:

  • In Vitro Stability Assays : Incubate the compound in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) and analyze degradation kinetics using LC-MS/MS over 24–72 hours. Monitor cleavage products (e.g., linearized peptide, free phosphate) to identify hydrolysis-sensitive sites .
  • Protease Resistance : Test resistance to serum proteases (e.g., trypsin, chymotrypsin) via incubation with human serum or purified enzymes. Quantify intact peptide using HPLC or ELISA .

Advanced Research Questions

Q. How can computational and experimental data discrepancies in evaluating Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)'s drug-likeness be resolved?

Methodological Answer:

  • Software Limitations : Tools like Osiris Property Explorer may fail to read phosphorylated residues or cyclic backbones accurately, leading to underestimation of drug-likeness scores (e.g., molecular weight >500 Da, TPSA >140 Ų). Cross-validate results with alternative software (e.g., SwissADME, Schrödinger) .
  • Empirical Validation : Compare computational predictions with experimental ADMET data. For example, if oral bioavailability is computationally low but in vivo assays show moderate absorption, prioritize empirical data and refine computational models using fragment-based parameterization .

Q. What experimental strategies address contradictions in Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)'s toxicity profile?

Methodological Answer:

  • QSAR Modeling : Use quantitative structure-activity relationship (QSAR) models to predict toxicity. If results conflict (e.g., Osiris predicts mutagenicity but Toxtree does not), prioritize Toxtree’s Benigni-Bossa rules, which flag structural alerts (e.g., aromatic nitro groups, alkyl halides) absent in this compound .
  • In Vitro Toxicity Assays : Perform Ames tests (mutagenicity), MTT assays (cytotoxicity), and hERG channel inhibition studies to resolve discrepancies. For example, Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) showed no tumorigenic or mutagenic risk in preliminary screens, aligning with Toxtree predictions .

Q. How can researchers optimize Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)'s ADMET properties for CNS-targeted applications?

Methodological Answer:

  • Blood-Brain Barrier (BBB) Penetration : Use in silico tools (e.g., BBB Predictor) to assess logP (optimal range: 2–5) and polar surface area (TPSA <90 Ų). Modify the peptide by reducing TPSA via esterification of the phosphate group or introducing lipophilic residues (e.g., Leu, Val) .
  • In Vivo Pharmacokinetics : Conduct rodent studies with radiolabeled 14C^{14}C-peptide to measure brain-to-plasma ratio. If CNS activity is low, consider prodrug strategies (e.g., phosphate ester masking) to enhance BBB transit .

Q. What functional assays are recommended for studying Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)'s interaction with integrins or GPCRs?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., αvβ3 integrin) on a sensor chip and measure binding kinetics (KDK_D, konk_{on}, koffk_{off}) at varying peptide concentrations (1 nM–10 µM) .
  • Cell-Based Assays : Use CHO-K1 cells transfected with target GPCRs. Measure intracellular cAMP or calcium flux via fluorescence (e.g., Fura-2 AM). Compare activity to known ligands (e.g., Cyclo(RGDyK) for integrins) .

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